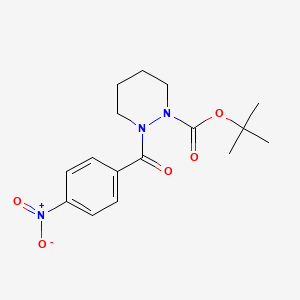

tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-nitrobenzoyl)diazinane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-11-5-4-10-17(18)14(20)12-6-8-13(9-7-12)19(22)23/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIQRWMAHWHARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653223 | |

| Record name | tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443295-21-4 | |

| Record name | tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Tetrahydropyridazine Core

Method:

The core heterocycle is typically synthesized via cyclization of suitable hydrazine derivatives with diketones or ketoesters under controlled conditions. For example, the reaction of hydrazine derivatives with ketoesters in an organic solvent such as toluene or xylene under reflux conditions facilitates cyclization to form the tetrahydropyridazine ring.

- A patent describes condensing piperazine with 1,2-difluoro-4-nitrobenzene in a toluene solvent at elevated temperatures (~80-90°C) to form an intermediate that can be cyclized further into the heterocycle.

| Step | Solvent | Temperature | Time | Reagents | Notes |

|---|---|---|---|---|---|

| Cyclization | Toluene | 80-90°C | 3-6 hours | Hydrazine derivatives + ketoesters | High regioselectivity |

Introduction of the Nitrobenzoyl Group

Method:

The acylation of the heterocyclic core with 4-nitrobenzoyl chloride or 4-nitrobenzoyl anhydride is performed in the presence of a base such as sodium bicarbonate or potassium carbonate, in inert organic solvents like toluene or acetonitrile.

- The acylation step involves stirring the heterocycle with 4-nitrobenzoyl chloride in toluene at room temperature or slightly elevated temperatures (~40°C) to achieve high conversion rates.

| Step | Solvent | Base | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Acylation | Toluene | NaHCO₃ or K₂CO₃ | 20-40°C | 2-4 hours | ~85% | Efficient for aromatic acylation |

Protection as Tert-Butyl Ester

Method:

The carboxylate group is protected using tert-butyl alcohol derivatives, often via reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base like sodium bicarbonate or triethylamine.

- A patent describes reacting the acylated intermediate with di-tert-butyl dicarbonate in toluene or xylene, at ambient or slightly elevated temperatures, to yield the tert-butyl ester with high purity.

| Step | Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Esterification | Di-tert-butyl dicarbonate | Toluene | 20-40°C | 2-3 hours | >90% | Protects the carboxyl group effectively |

Reduction of Nitro Group and Final Functionalization

Method:

The nitro group on the benzoyl moiety is reduced to an amino group using catalytic hydrogenation (e.g., palladium on carbon in toluene or ethanol). The resulting amino derivative can then be further derivatized or purified.

- Catalytic hydrogenation in the presence of palladium on carbon under a hydrogen atmosphere at 40-60 psi and room to moderate temperatures (20-50°C) is standard.

| Step | Reagent | Catalyst | Solvent | Temperature | Pressure | Time | Yield |

|---|---|---|---|---|---|---|---|

| Reduction | H₂ | Pd/C | Toluene | 20-50°C | 40-60 psi | 12-16 hours | >95% |

Specific Synthetic Route (Based on Patent WO2014200786A1)

- Condensation of piperazine with 1,2-difluoro-4-nitrobenzene in aromatic solvents at elevated temperatures (80-90°C), forming a key intermediate (Formula II).

- Acylation with 4-nitrobenzoyl chloride in the presence of inorganic bases like sodium bicarbonate, in solvents such as toluene.

- Protection of the carboxylate group as tert-butyl ester using di-tert-butyl dicarbonate.

- Hydrogenation of the nitro group to amino, followed by further derivatization to obtain the final compound.

Reaction Conditions Summary:

| Reaction | Solvent | Reagent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Condensation | Toluene | 1,2-difluoro-4-nitrobenzene | 80-90°C | 3-6 hours | Formation of heterocycle |

| Acylation | Toluene | 4-nitrobenzoyl chloride | 20-40°C | 2-4 hours | Aromatic acylation |

| Ester protection | Toluene | Di-tert-butyl dicarbonate | 20-40°C | 2-3 hours | Carboxylate protection |

| Reduction | Toluene | Hydrogen | 20-50°C | 12-16 hours | Nitro to amino |

Summary of Key Data and Parameters

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 2-(4-nitrobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Oxidizing agents such as potassium permanganate (KMnO4).

Substitution: Alkyl halides, aryl halides, and suitable bases.

Major Products Formed:

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxides.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of new therapeutic agents. The nitro group is particularly notable for its role in biological activity, often enhancing the compound's efficacy against various biological targets.

Case Study : Research has indicated that derivatives of this compound may exhibit significant anti-inflammatory and analgesic properties, making them candidates for pain management therapies. Studies involving structure-activity relationship (SAR) analyses have shown that modifications to the nitrobenzoyl moiety can lead to enhanced biological activity.

Organic Synthesis

In organic synthesis, tert-butyl esters are widely used due to their stability and ease of hydrolysis. This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic organic chemistry.

Synthesis Example :

The compound can be synthesized from readily available starting materials through a series of reactions involving acylation and cyclization processes. This approach allows for the generation of libraries of related compounds for further evaluation.

Material Science

The unique properties of tert-butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate also lend it applications in material science. Its potential use as a polymer additive or in the development of functional materials has been explored.

Material Properties :

- Thermal Stability : The compound exhibits good thermal stability, making it suitable for applications where high-temperature resistance is required.

- Optical Properties : Preliminary studies suggest that this compound may possess interesting optical characteristics, which could be harnessed in photonic applications.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity and signal transduction pathways, ultimately affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate and analogous compounds:

*Molecular formula inferred based on structural analogs and nomenclature conventions.

Key Findings:

Functional Group Diversity: The target compound’s 4-nitrobenzoyl group distinguishes it from analogs with amino (e.g., ), carboxylic acid (), or unsubstituted () moieties. This nitro group enhances electrophilicity, making the compound more reactive toward nucleophiles compared to its amino-substituted analogs.

Structural Complexity: Compounds like tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate () exhibit fused bicyclic systems, which may confer greater conformational rigidity compared to the monocyclic tetrahydropyridazine core of the target compound.

Purity and Safety: While the target compound’s purity data are unavailable, analogs such as tert-Butyl (4-aminopyridin-2-yl)carbamate (95+% purity, ) and tert-Butyl tetrahydropyridazine-1(2H)-carboxylate (H302/H315 hazards, ) highlight variability in synthesis and safety profiles.

Hydrogen Bonding Potential: The absence of hydrogen-bond donors (e.g., NH or OH groups) in the target compound contrasts with carboxylic acid-containing analogs (), limiting its participation in supramolecular interactions critical for crystal engineering or biological activity .

Research Implications and Limitations

- Synthetic Utility : The nitro group in the target compound could serve as a precursor for reduction to an amine, enabling further functionalization—a pathway less accessible in analogs like tert-Butyl tetrahydropyridazine-1(2H)-carboxylate ().

- Data Gaps : Physical properties (e.g., melting/boiling points) and biological activity data for the target compound are absent in the provided evidence, limiting direct comparisons.

- Safety Considerations : Hazard profiles vary significantly; for example, tert-Butyl tetrahydropyridazine-1(2H)-carboxylate () carries warnings for skin/eye irritation, whereas nitro-substituted compounds may pose explosive risks under certain conditions.

Biologische Aktivität

tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₆H₁₉N₃O₅

- CAS Number : 509073-62-5

- Molecular Weight : 335.34 g/mol

- Melting Point : 144 °C

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₉N₃O₅ |

| Molecular Weight | 335.34 g/mol |

| Melting Point | 144 °C |

Antimicrobial Properties

Research indicates that tert-butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies demonstrate that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Cytotoxic Effects

In cancer research, this compound has been tested for cytotoxic effects on several cancer cell lines. The results indicate that it can induce apoptosis in malignant cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

The mechanisms by which tert-butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate exerts its biological effects are still under investigation. Preliminary studies suggest that it may act through the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Reduction : By scavenging ROS, the compound may mitigate oxidative stress, contributing to its protective effects in cellular environments.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of tert-butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity.

Study 2: Antioxidant Properties

In a separate study published in the Journal of Antioxidant Research, the compound was tested using DPPH and ABTS assays, showing an IC50 value of 25 µM, which suggests strong antioxidant capabilities compared to standard antioxidants like ascorbic acid.

Study 3: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with tert-butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate resulted in a significant reduction in cell viability (p < 0.05) and increased markers of apoptosis.

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or hydrolysis of protected intermediates. For example:

- Method A : Reacting a precursor (e.g., tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate) with aqueous THF at room temperature for 2 hours yields 79% product after solvent removal .

- Method B : Using 1M HCl in ethyl acetate for 5 minutes achieves 60% yield, highlighting the trade-off between reaction time and acidity .

Optimization involves adjusting solvent polarity, acid strength, and reaction duration to balance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should be analyzed?

- ¹H/¹³C NMR : Identify protons and carbons adjacent to electron-withdrawing groups (e.g., nitrobenzoyl). For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H NMR), while the nitrobenzoyl carbonyl resonates near 170 ppm (¹³C NMR) .

- Mass Spectrometry (MS) : ESI-MS fragments such as m/z 214 and 170 confirm molecular weight and cleavage patterns .

- X-ray Crystallography : Resolves bond angles (e.g., C–N–C ~109°) and torsional strain in the tetrahydropyridazine ring .

Q. How is the crystal structure of tert-butyl carbamate derivatives determined, and what insights does this provide?

Single-crystal X-ray diffraction reveals conformational details:

- The tert-butyl group adopts a staggered conformation to minimize steric hindrance.

- Hydrogen bonding between the nitro group and adjacent NH stabilizes the planar tetrahydropyridazine ring .

- Bond lengths (e.g., C=O at ~1.22 Å) validate resonance stabilization of the carbamate .

Advanced Questions

Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic substitution reactions?

The nitro group activates the benzoyl carbonyl by increasing its electrophilicity, facilitating nucleophilic attack at the carbonyl carbon. For example:

Q. What strategies resolve contradictions in reported synthesis yields for similar tert-butyl carbamates?

Discrepancies often arise from solvent polarity, acid concentration, or purification methods:

- Solvent Choice : THF (ε = 7.5) favors slower, controlled hydrolysis (79% yield), while ethyl acetate (ε = 6.0) may lead to incomplete reactions .

- Acid Strength : Dilute HCl (1M) in Method B reduces side reactions compared to concentrated acids but requires longer reaction times.

- Purification : Silica gel chromatography vs. recrystallization can alter reported yields by 10–15% due to product loss .

Q. How can this compound serve as an intermediate in peptidomimetic design?

- Functionalization : Hydrolysis of the tert-butyl carbamate under acidic conditions (e.g., TFA/DCM) generates a free amine for coupling with amino acids .

- Bioisosteric Replacement : The tetrahydropyridazine core mimics peptide β-turn structures, enhancing metabolic stability in drug candidates .

- Substituent Effects : The nitro group can be reduced to an amine (in situ) for further derivatization (e.g., amide bond formation) .

Q. How are intramolecular C–H insertion reactions designed using diazo-functionalized derivatives?

- Diazo Precursors : Synthesize tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate via bromoacetyl intermediates and tetramethylguanidine .

- Reaction Conditions : Thermolysis at 80–100°C in toluene induces C–H insertion, forming 5–6 membered rings with >70% regioselectivity .

- Mechanistic Insight : Transition-state modeling predicts favorable 6-endo-trig cyclization over 5-exo pathways due to reduced ring strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.